Enhanced Lipophilicity: ortho-Methylphenyl vs. Unsubstituted Phenyl Analog
The 2-methylphenyl (o-tolyl) substitution in the target compound confers a measurable increase in calculated lipophilicity compared to the unsubstituted phenyl analog 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole (CAS 1201-68-9) [1]. While experimental LogP values for the target compound have not been published in peer-reviewed literature, vendor-provided calculated LogP for the target compound is 3.43 , whereas the PubChem-computed XLogP3-AA for the unsubstituted phenyl analog is 2.2 [1]. The ortho-methyl group adds one additional carbon atom (C10 vs. C9) and increases molecular weight from 194.62 g/mol to 208.64 g/mol [1] [2], while the chloromethyl reactive handle is preserved at the 3-position in both compounds [1] [2].
| Evidence Dimension | Calculated lipophilicity (LogP) and molecular weight |
|---|---|
| Target Compound Data | Calculated LogP = 3.43; Molecular weight = 208.64 g/mol; Formula C10H9ClN2O [2] |
| Comparator Or Baseline | 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: XLogP3-AA = 2.2; Molecular weight = 194.62 g/mol; Formula C9H7ClN2O [1] [3] |
| Quantified Difference | ΔLogP ≈ +1.23 units (calculated); ΔMW = +14.02 g/mol (one methyl group difference) |
| Conditions | Computed physicochemical properties from vendor (target) and PubChem (comparator) databases |
Why This Matters
A ΔLogP of approximately 1.23 units represents a substantial increase in lipophilicity that meaningfully impacts membrane permeability, plasma protein binding, and tissue distribution in biological assays, making the ortho-methylphenyl analog the preferred choice when enhanced hydrophobic character is required.
- [1] PubChem. 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole. CID 302154. Computed XLogP3-AA: 2.2; Molecular Weight: 194.62 g/mol. View Source
- [2] CAS Common Chemistry. 3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole. CAS RN: 73217-34-2. Molecular Mass: 208.64. View Source
- [3] PubChem. 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole. CAS 1201-68-9. View Source
